molecular formula C6H9ClN4 B2474358 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 1700118-39-3

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B2474358
CAS No.: 1700118-39-3
M. Wt: 172.62
InChI Key: DDBQECGXKYFQCZ-UHFFFAOYSA-N
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Description

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-cyclopropyl-1H-tetrazole with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the tetrazole ring or the cyclopropyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrazoles, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the tetrazole ring and the 1-chloroethyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a phenyl group instead of a cyclopropyl group.

    5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-(1-chloroethyl)-1-ethyl-1H-1,2,3,4-tetrazole: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-chloroethyl)-1-cyclopropyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-4(7)6-8-9-10-11(6)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQECGXKYFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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